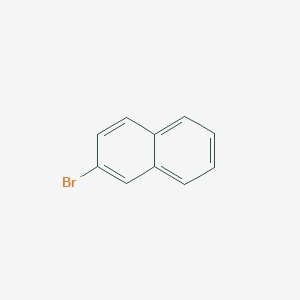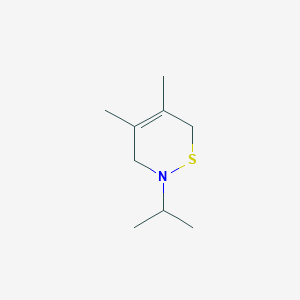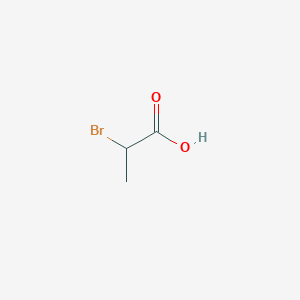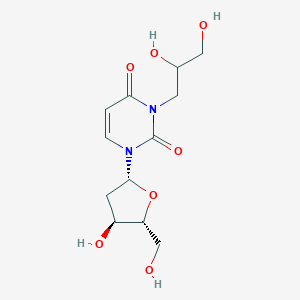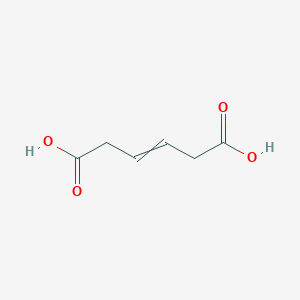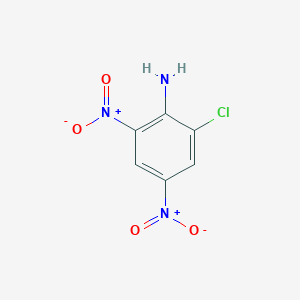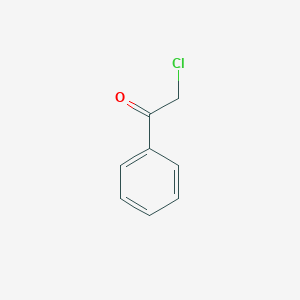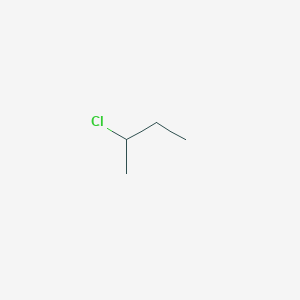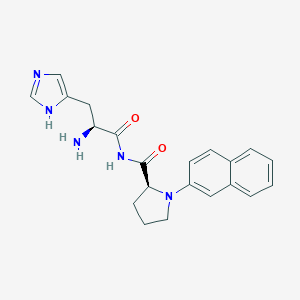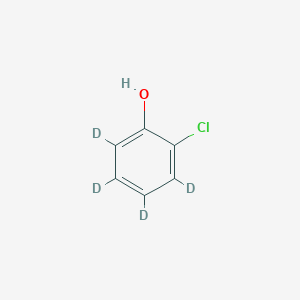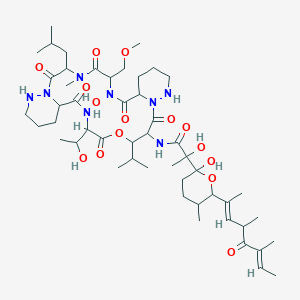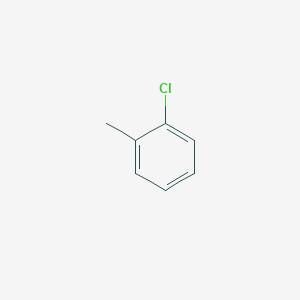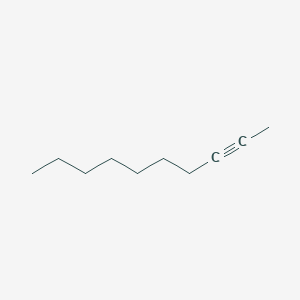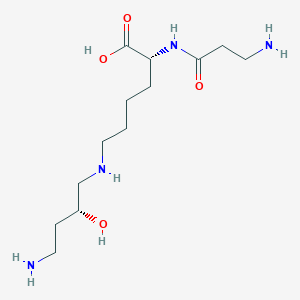
alpha-(beta-Alanyl)hypusine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(beta-Alanyl)hypusine, also known as hypusine, is a unique amino acid that is found in eukaryotic cells. It is formed by the post-translational modification of a specific lysine residue in the eukaryotic initiation factor 5A (eIF-5A) protein. The hypusine modification is essential for the function of eIF-5A, which plays a critical role in translation initiation and elongation. In recent years, there has been increasing interest in the synthesis, mechanism of action, and physiological effects of hypusine, as well as its potential applications in scientific research.
Mécanisme D'action
The precise mechanism of action of alpha-(beta-Alanyl)hypusine is not fully understood, but it is thought to be involved in the regulation of protein synthesis. eIF-5A, the protein that contains alpha-(beta-Alanyl)hypusine, is known to interact with the ribosome and stimulate the translation of specific mRNAs. It has also been shown to play a role in the elongation phase of translation, possibly by promoting the movement of ribosomes along the mRNA.
Effets Biochimiques Et Physiologiques
Hypusine has been shown to have a variety of biochemical and physiological effects. It has been implicated in the regulation of cell growth and proliferation, as well as the induction of apoptosis. In addition, alpha-(beta-Alanyl)hypusine has been shown to play a role in the immune response and the modulation of inflammation. It has also been linked to the regulation of oxidative stress and the maintenance of mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of studying alpha-(beta-Alanyl)hypusine is its unique structure and function, which makes it an attractive target for drug development and therapeutic interventions. In addition, the synthesis of alpha-(beta-Alanyl)hypusine can be easily manipulated in the laboratory, allowing for the generation of mutant forms of eIF-5A that can be used to study its function. However, one of the limitations of studying alpha-(beta-Alanyl)hypusine is the lack of specific inhibitors or activators that can be used to modulate its activity. This makes it difficult to study the precise role of alpha-(beta-Alanyl)hypusine in cellular processes.
Orientations Futures
There are several future directions for research on alpha-(beta-Alanyl)hypusine. One area of interest is the development of specific inhibitors or activators of alpha-(beta-Alanyl)hypusine, which could be used to modulate its activity and study its precise role in cellular processes. Another area of interest is the identification of novel targets for alpha-(beta-Alanyl)hypusine-based therapies, particularly in the treatment of cancer and neurodegenerative disorders. Finally, there is a need for further research on the physiological and biochemical effects of alpha-(beta-Alanyl)hypusine, particularly in the context of cellular stress and disease.
Méthodes De Synthèse
The synthesis of alpha-(beta-Alanyl)hypusine involves a two-step process. First, the precursor amino acid, deoxyalpha-(beta-Alanyl)hypusine, is formed by the transfer of a butylamine group from spermidine to the epsilon-amino group of a specific lysine residue in eIF-5A. This reaction is catalyzed by the enzyme deoxyalpha-(beta-Alanyl)hypusine synthase (DHS). Next, deoxyalpha-(beta-Alanyl)hypusine is hydroxylated by the enzyme deoxyalpha-(beta-Alanyl)hypusine hydroxylase (DOHH), forming alpha-(beta-Alanyl)hypusine. The hydroxylation reaction requires molecular oxygen and ascorbate as a cofactor.
Applications De Recherche Scientifique
Hypusine has been the subject of extensive research due to its unique structure and function. It has been implicated in a variety of cellular processes, including mRNA translation, cell proliferation, and apoptosis. In addition, alpha-(beta-Alanyl)hypusine has been shown to play a role in the pathogenesis of several diseases, including cancer, neurodegenerative disorders, and viral infections. As a result, alpha-(beta-Alanyl)hypusine has become a target for drug development and therapeutic interventions.
Propriétés
Numéro CAS |
133083-20-2 |
|---|---|
Nom du produit |
alpha-(beta-Alanyl)hypusine |
Formule moléculaire |
C13H28N4O4 |
Poids moléculaire |
304.39 g/mol |
Nom IUPAC |
(2R)-6-[[(2R)-4-amino-2-hydroxybutyl]amino]-2-(3-aminopropanoylamino)hexanoic acid |
InChI |
InChI=1S/C13H28N4O4/c14-6-4-10(18)9-16-8-2-1-3-11(13(20)21)17-12(19)5-7-15/h10-11,16,18H,1-9,14-15H2,(H,17,19)(H,20,21)/t10-,11-/m1/s1 |
Clé InChI |
UOPGBIUNENFSGR-GHMZBOCLSA-N |
SMILES isomérique |
C(CCNC[C@@H](CCN)O)C[C@H](C(=O)O)NC(=O)CCN |
SMILES |
C(CCNCC(CCN)O)CC(C(=O)O)NC(=O)CCN |
SMILES canonique |
C(CCNCC(CCN)O)CC(C(=O)O)NC(=O)CCN |
Autres numéros CAS |
133083-20-2 |
Synonymes |
alpha-(beta-alanyl)hypusine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



